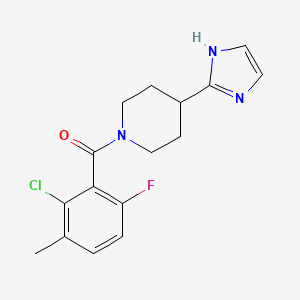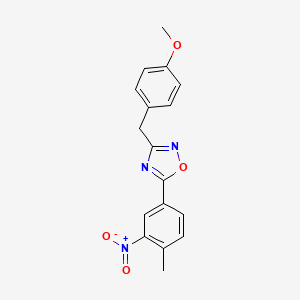![molecular formula C19H22N4O2 B5578980 3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)
3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, involves a one-pot synthesis methodology from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles. This process yields a mixture of 1,3- and 1,5-isomers in variable ratios, showcasing the flexibility and complexity of synthesizing isoxazole and pyrazole derivatives (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques like X-ray crystallography, which reveals the arrangement of atoms within the compound and their spatial configuration. For instance, antipyrine-like derivatives have been studied to understand their intermolecular interactions, where X-ray structure, Hirshfeld surface analysis, and DFT calculations provide insights into the stabilization of crystal packing through hydrogen bonds and π-interactions (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular framework. The interactions and reactions with other chemical entities can be predicted by understanding the functional groups present in the compound. For example, the synthesis and characterization of similar compounds offer insights into their reactive sites and potential chemical behavior (Kumara et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and stability, are critical for determining its applicability in various scientific endeavors. These properties are often derived from the molecular structure and composition of the compound. The analysis of similar compounds through spectral characterization and X-ray crystal structure studies provides valuable data on their physical attributes (Yıldırım et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity or basicity, and functional group transformations, are pivotal for understanding the compound's behavior under different conditions. Experimental and theoretical studies on functionalization reactions of similar compounds elucidate the mechanisms and outcomes of such chemical interactions, offering insights into their chemical properties and potential applications (Kim & Nam, 2016).
Aplicaciones Científicas De Investigación
T-Type Calcium Channel Inhibitors for Neuropathic Pain Treatment
Researchers have synthesized a series of compounds, including those containing isoxazole/pyrazole rings, designed as inhibitors of T-type calcium channels. These compounds have shown potential in treating neuropathic pain by demonstrating potent T-channel inhibition and good metabolic stability. Specifically, derivatives containing 5-isobutyl-1-phenyl-pyrazole rings have exhibited significant in vitro efficacy and neuropathic pain alleviation in animal models (Kim & Nam, 2016).
Antifungal and Antibacterial Agents
Pyrazole/isoxazole-3-carboxamido-4-carboxylic acids have been studied for their antifungal activity against various phytopathogens, showing significant growth inhibition in sensitive fungi. This suggests their potential application as novel antifungal agents for agricultural purposes (Vicentini et al., 2007). Furthermore, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).
Antiavian Influenza Virus Activity
A study introduced a new route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were tested for anti-influenza A virus (subtype H5N1) activity. Several compounds were found to possess significant antiviral activities, showcasing their potential as treatments against bird flu influenza (Hebishy et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methylpropyl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14(2)10-17-11-18(25-22-17)19(24)20-12-15-6-3-4-7-16(15)13-23-9-5-8-21-23/h3-9,11,14H,10,12-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRVOUGOJZGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)


![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)


![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)
